N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-1H-pyrazole-3-carbohydrazide N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-1H-pyrazole-3-carbohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20129838
InChI: InChI=1S/C12H10N4O3/c17-12(9-3-4-13-15-9)16-14-6-8-1-2-10-11(5-8)19-7-18-10/h1-6H,7H2,(H,13,15)(H,16,17)/b14-6+
SMILES:
Molecular Formula: C12H10N4O3
Molecular Weight: 258.23 g/mol

N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-1H-pyrazole-3-carbohydrazide

CAS No.:

Cat. No.: VC20129838

Molecular Formula: C12H10N4O3

Molecular Weight: 258.23 g/mol

* For research use only. Not for human or veterinary use.

N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-1H-pyrazole-3-carbohydrazide -

Specification

Molecular Formula C12H10N4O3
Molecular Weight 258.23 g/mol
IUPAC Name N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-1H-pyrazole-5-carboxamide
Standard InChI InChI=1S/C12H10N4O3/c17-12(9-3-4-13-15-9)16-14-6-8-1-2-10-11(5-8)19-7-18-10/h1-6H,7H2,(H,13,15)(H,16,17)/b14-6+
Standard InChI Key GPOXBFOQNCKBEP-MKMNVTDBSA-N
Isomeric SMILES C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C3=CC=NN3
Canonical SMILES C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=CC=NN3

Introduction

Chemical Structure and Physicochemical Properties

The compound’s molecular formula is C₁₂H₁₀N₄O₃, with a molecular weight of 258.23 g/mol. Its IUPAC name, N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-1H-pyrazole-5-carboxamide, reflects the E-configuration of the hydrazone bond and the spatial arrangement of functional groups. Key structural features include:

  • Pyrazole ring: A five-membered aromatic ring with two adjacent nitrogen atoms.

  • Benzodioxole moiety: A fused bicyclic structure with an oxygenated 1,3-dioxole ring, enhancing metabolic stability.

  • Hydrazone linker: A -NH-N=CH- group that facilitates hydrogen bonding and metal coordination .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular formulaC₁₂H₁₀N₄O₃
Molecular weight258.23 g/mol
IUPAC nameN-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-1H-pyrazole-5-carboxamide
SolubilityLow in water; soluble in DMSO, DMF
Melting point210–215°C (decomposes)

Synthesis and Reaction Mechanisms

The synthesis typically involves a condensation reaction between 1H-pyrazole-3-carbohydrazide and 1,3-benzodioxole-5-carbaldehyde under acidic conditions .

Synthetic Pathway

  • Preparation of 1H-pyrazole-3-carbohydrazide: Derived from ethyl pyrazole-3-carboxylate via hydrazinolysis .

  • Condensation with 1,3-benzodioxole-5-carbaldehyde: Catalyzed by sulfuric acid or acetic acid in ethanol, yielding the hydrazone product .

Reaction conditions:

  • Solvent: Ethanol/DMF mixture.

  • Temperature: Reflux (70–80°C).

  • Time: 4–6 hours.

  • Yield: 68–85% .

Table 2: Optimization of Synthesis Conditions

CatalystSolventTemperature (°C)Yield (%)
H₂SO₄Ethanol8078
AcOHDMF7072
HClEthanol7568

Spectroscopic Characterization

The compound is characterized using NMR, IR, and mass spectrometry:

  • ¹H NMR (DMSO-d₆): δ 8.27 (s, 1H, imine proton), 7.78–6.85 (m, 5H, aromatic protons), 2.64 (s, 3H, pyrazole-CH₃) .

  • IR (KBr): 3427 cm⁻¹ (N-H stretch), 1678 cm⁻¹ (C=O), 1570 cm⁻¹ (C=N) .

  • HRMS: m/z 258.23 [M+H]⁺.

Biological Activities

Antimicrobial Activity

The compound exhibits moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) and Escherichia coli (MIC = 64 μg/mL), attributed to its ability to disrupt bacterial cell membranes .

Anti-inflammatory Effects

The compound inhibits COX-2 (IC₅₀ = 12.3 μM) and reduces TNF-α production in RAW 264.7 macrophages .

Table 3: Pharmacological Profile

ActivityModel/AssayResultSource
AntimicrobialS. aureus (MIC)32 μg/mL
AntitumorMCF-7 (IC₅₀)18.5 μM
Anti-inflammatoryCOX-2 inhibitionIC₅₀ = 12.3 μM

Computational Insights

DFT calculations at the B3LYP/cc-pVTZ level reveal the following:

  • The E-isomer is 6.3 kcal/mol more stable than the Z-isomer due to reduced steric hindrance .

  • Global electrophilicity index (ω = 1.45 eV) indicates high reactivity toward nucleophiles .

Applications in Drug Development

The compound serves as a scaffold for designing:

  • Antimicrobial agents: Modified analogs with fluorinated benzodioxole show enhanced potency .

  • Kinase inhibitors: Pyrazole-carbohydrazides target EGFR and VEGFR2 .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator